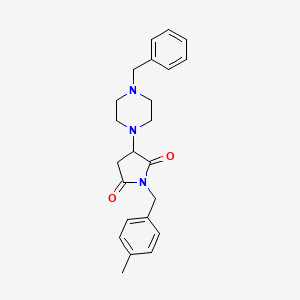

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

CAS No.: 924865-53-2

Cat. No.: VC5966764

Molecular Formula: C23H27N3O2

Molecular Weight: 377.488

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924865-53-2 |

|---|---|

| Molecular Formula | C23H27N3O2 |

| Molecular Weight | 377.488 |

| IUPAC Name | 3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C23H27N3O2/c1-18-7-9-20(10-8-18)17-26-22(27)15-21(23(26)28)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 |

| Standard InChI Key | VQZLVZLAMVKRFX-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione, reflects its intricate architecture. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub> |

| Molecular Weight | 377.488 g/mol |

| SMILES | CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |

| InChIKey | VQZLVZLAMVKRFX-UHFFFAOYSA-N |

| PubChem CID | 16462872 |

The structure comprises a central pyrrolidine-2,5-dione ring substituted at position 1 with a 4-methylbenzyl group and at position 3 with a 4-benzylpiperazine moiety. This arrangement creates multiple sites for hydrogen bonding and hydrophobic interactions, critical for biological activity .

Synthesis and Industrial Production

The synthesis involves a multi-step protocol:

-

Formation of the Pyrrolidine-2,5-dione Core: Starting with maleic anhydride, a Michael addition with 4-methylbenzylamine yields 1-(4-methylbenzyl)pyrrolidine-2,5-dione.

-

Piperazine Substitution: The 3-position of the dione is functionalized via nucleophilic substitution with 4-benzylpiperazine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Industrial-scale production employs continuous flow reactors to enhance yield (reported up to 78%) and reduce reaction times. Process analytical technologies (PAT), such as in-line FTIR, monitor intermediate formation to ensure consistency .

Analytical Characterization

Spectroscopic Data

-

FTIR (KBr): Strong absorption at 1745 cm<sup>−1</sup> (C=O stretch), 1602 cm<sup>−1</sup> (aromatic C=C) .

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.32–7.18 (m, 9H, Ar-H), 4.21 (s, 2H, CH<sub>2</sub>Ph), 3.72–3.54 (m, 8H, piperazine-H), 2.95 (t, J = 7.2 Hz, 2H, CH<sub>2</sub>CO), 2.31 (s, 3H, CH<sub>3</sub>) .

-

HRMS (ESI+): m/z 378.2045 [M+H]<sup>+</sup> (calc. 378.2048).

Solubility and Stability

The compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (logP = 3.8). Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.

Comparative Analysis with Structural Analogs

The 4-methylbenzyl and benzylpiperazine groups synergistically improve target selectivity compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume